molecular formula C12H19ClN2O B064161 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride CAS No. 175277-47-1

2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride

Cat. No.: B064161
CAS No.: 175277-47-1
M. Wt: 242.74 g/mol
InChI Key: UAOWADVOQLCJBN-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride is a chemical compound with the molecular formula C12H19ClN2O. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an ethanimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride typically involves the reaction of 4-tert-butylphenol with ethyl chloroacetate in the presence of a base to form 2-(4-tert-butylphenoxy)ethyl acetate. This intermediate is then reacted with ammonium hydroxide to yield 2-(4-tert-butylphenoxy)ethanimidamide. Finally, the ethanimidamide is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)ethanamine
  • 2-(4-tert-butylphenoxy)ethanol
  • 2-(4-tert-butylphenoxy)acetic acid

Uniqueness

2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride is unique due to the presence of the ethanimidamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14;/h4-7H,8H2,1-3H3,(H3,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOWADVOQLCJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372588
Record name 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-47-1
Record name 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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